Wnt Pathway Inhibitory Potency of the Pyridin-2-yloxy Piperidine Scaffold Versus Early Porcn Leads
Compounds bearing the 4-(pyridin-2-yloxy)piperidine motif exhibit Wnt pathway inhibition in the low-micromolar range in cellular reporter assays, representing a structurally distinct phenotype from the first-generation Porcn inhibitor LGK-974 (IC₅₀ ≈ 0.4 nM in Wnt reporter assays) but falling within the active window defined by the screening hit GNF-1331 (EC₅₀ ≈ 1.0 µM) [1]. A closely related analog in the same patent family (compound 306, sharing the N-phenylacetamide terminus) demonstrated an EC₅₀ of 2.4 µM in SW480 colon carcinoma Wnt reporter cells [2]. This potency is consistent with the scaffold's intended role as a modular intermediate for further optimization rather than as a final drug candidate. The pyridin-2-yloxy substituent provides a hydrogen-bond acceptor vector not present in simpler piperidine carboxamides, contributing to Porcn binding specificity [1].
| Evidence Dimension | Cellular Wnt pathway inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; closest patent analog (compound 306) EC₅₀ = 2.4 µM |
| Comparator Or Baseline | GNF-1331 EC₅₀ ≈ 1.0 µM; LGK-974 IC₅₀ ≈ 0.4 nM |
| Quantified Difference | Target scaffold potency lies ~3-fold weaker than GNF-1331 and ~6,000-fold weaker than LGK-974 in cellular Wnt assays |
| Conditions | SW480 colon carcinoma cells stably transduced with Wnt-responsive luciferase reporter (Sp5 promoter); 24–48 h compound incubation [2] |
Why This Matters
The scaffold provides a well-characterized potency baseline for procurement decisions: suitable for SAR expansion studies but not interchangeable with ultra-potent clinical Porcn inhibitors.
- [1] Cheng D, Liu J, Han D, et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med Chem Lett. 2016;7(7):676-680. doi:10.1021/acsmedchemlett.6b00038 View Source
- [2] Redx Pharma plc. N-Pyridinyl acetamide derivatives as inhibitors of the Wnt signalling pathway. US Patent US10508099B2. Issued December 17, 2019. Compound 306, EC₅₀ = 2.4 µM in SW480 Wnt reporter assay. View Source
